Bienvenue dans la boutique en ligne BenchChem!

AMDE-1

Autophagy Lysosomal dysfunction Drug discovery

AMDE-1 is the only well-characterized molecule that simultaneously activates autophagy initiation via AMPK-mTORC1-ULK1 and impairs lysosomal degradation. This creates a unique autophagic stress phenotype, making it indispensable for cancer and non-canonical autophagy studies where substituting single-mechanism agents like rapamycin or chloroquine yields incomparable results. High purity required.

Molecular Formula C18H8ClF6N3
Molecular Weight 415.7 g/mol
CAS No. 478043-30-0
Cat. No. B1667025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMDE-1
CAS478043-30-0
SynonymsAMDE-1;  AMDE 1;  AMDE1;  Autophagy Modulator with Dual Effect-1; 
Molecular FormulaC18H8ClF6N3
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H8ClF6N3/c19-10-3-1-2-9(6-10)12(8-26)14-5-4-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H
InChIKeyQPWWAOMXYPIDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMDE-1 (CAS 478043-30-0) – A Dual-Function Autophagy Modulator for Targeted Cancer Research


AMDE-1 (Autophagy Modulator with Dual Effect-1) is a synthetic small-molecule autophagy modulator with a naphthyridine-acetonitrile scaffold. It exhibits a unique dual-function profile, triggering autophagy initiation via the AMPK-mTORC1-ULK1 pathway while simultaneously impairing lysosomal degradation, leading to autophagic stress and preferential cytotoxicity in cancer cells [1]. Its molecular formula is C₁₈H₈ClF₆N₃ with a molecular weight of 415.7 g/mol [2].

Why Autophagy Modulators Cannot Be Substituted for AMDE-1: A Critical Procurement Distinction


Conventional autophagy modulators such as rapamycin or chloroquine act through a single mechanistic axis—either induction or inhibition—making them inadequate for studies requiring a compound with a dual-effect phenotype. AMDE-1 is the only well-characterized molecule that simultaneously activates autophagy initiation and impairs lysosomal degradation, creating a unique autophagic stress condition that cannot be replicated by combining single-mechanism agents [1]. Substituting with a simple inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) fundamentally alters the cellular outcome, rendering experimental results incomparable and procurement decisions for targeted autophagy research suboptimal.

AMDE-1 Quantitative Differentiation Evidence vs. Rapamycin, Chloroquine, and Bafilomycin A1


Dual-Function Autophagy Modulation: AMDE-1 Activates Initiation and Blocks Degradation, Unlike Single-Mechanism Comparators

AMDE-1 uniquely exhibits a dual-function profile, activating autophagy initiation via the AMPK-mTORC1-ULK1 pathway while simultaneously inhibiting lysosomal proteolytic activity, a combination not observed with rapamycin (induction only) or chloroquine (inhibition only). This dual effect leads to autophagic stress and preferential cancer cell death [1].

Autophagy Lysosomal dysfunction Drug discovery

Non-Canonical Autophagy Induction: AMDE-1 Bypasses ULK1 and Beclin1 Complexes, Differentiating It from Rapamycin

AMDE-1 induces non-canonical autophagy independent of the ULK1 and Beclin1 complexes, a pathway distinct from canonical autophagy induced by rapamycin. This induction is specifically suppressed by V-ATPase inhibitors and requires Golgi integrity [1]. Rapamycin-induced autophagy, in contrast, depends on the ULK1 complex [2].

Non-canonical autophagy Golgi complex V-ATPase

Lysosomal Proteolytic Activity Inhibition: AMDE-1 Reduces Cathepsin B and D Activity, a Function Absent in Rapamycin

AMDE-1 treatment (10 μM for 20 hours) significantly reduces lysosomal proteolytic activity, as measured by decreased cathepsin B and cathepsin D enzymatic activity in lysosome-enriched fractions [1]. In contrast, rapamycin does not impair lysosomal degradation capacity [1].

Lysosomal dysfunction Cathepsin inhibition Autophagic flux

Preferential Cancer Cell Cytotoxicity: AMDE-1 Exhibits Selective Killing of HCT116 Colon Cancer Cells over Normal CCD-18Co Fibroblasts

AMDE-1 demonstrates preferential cytotoxicity towards HCT116 colon cancer cells compared to normal CCD-18Co fibroblasts. At 2.5 μM, AMDE-1 induced significant cell death in HCT116 cells, while normal fibroblasts showed minimal cytotoxicity at equivalent doses [1]. This selectivity profile is not a general feature of all autophagy modulators and may be linked to its dual-function mechanism.

Cancer cell cytotoxicity Selectivity Necroptosis

Signaling Pathway Specificity: AMDE-1 Does Not Activate MAP Kinase, JNK, or Oxidative Stress Pathways

Unlike many autophagy inducers that can activate multiple stress signaling pathways, AMDE-1 exhibits a clean signaling profile, with no detectable activation of MAP kinase, JNK, or oxidative stress pathways under conditions that robustly induce autophagy [1]. This specificity reduces off-target signaling confounds in experimental interpretations.

Signaling selectivity MAP kinase JNK Oxidative stress

High-Value Application Scenarios for AMDE-1 in Autophagy and Cancer Research


Investigating Autophagic Stress and Lysosomal Dysfunction in Cancer Cell Death

AMDE-1 is uniquely suited for studies examining the intersection of autophagy induction and lysosomal impairment. Its dual-function mechanism creates a state of autophagic stress that leads to necroptosis preferentially in cancer cells, as demonstrated in HCT116 colon cancer models [1]. This scenario is ideal for researchers dissecting the therapeutic potential of autophagy modulation in oncology.

Elucidating Non-Canonical Autophagy and Golgi-Associated LC3 Lipidation

AMDE-1 serves as a critical chemical probe for non-canonical autophagy studies, as it induces LC3 lipidation independent of the ULK1 and Beclin1 complexes [1]. This application is essential for laboratories investigating Golgi-associated autophagy pathways and V-ATPase-dependent membrane trafficking.

High-Content Screening for Autophagy Modulators with Lysosomal Endpoints

The original discovery of AMDE-1 utilized a GFP-LC3-based high-content screening assay, and the compound remains a valuable positive control or reference standard for screens seeking dual-effect autophagy modulators [1]. Its clean signaling profile (no MAPK/JNK activation) makes it an ideal comparator in multiplexed assays.

Comparative Autophagy Studies Requiring Defined Pharmacological Tools

AMDE-1 is indispensable for experiments that require a clear distinction between autophagy induction alone (rapamycin), lysosomal inhibition alone (chloroquine), and the unique combined phenotype of AMDE-1 [1]. This scenario is critical for research aiming to deconvolve the contributions of initiation vs. degradation to autophagic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMDE-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.